molecular formula C13H17N3O4 B1305980 Methyl 4-(4-methylpiperazin-1-yl)-3-nitrobenzoate CAS No. 65715-48-2

Methyl 4-(4-methylpiperazin-1-yl)-3-nitrobenzoate

Cat. No.: B1305980
CAS No.: 65715-48-2
M. Wt: 279.29 g/mol
InChI Key: VRPYNGMXXLTUOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(4-methylpiperazin-1-yl)-3-nitrobenzoate is a chemical compound that belongs to the class of piperazine derivatives. It is characterized by the presence of a methyl group, a piperazine ring, and a nitrobenzoate moiety. This compound has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(4-methylpiperazin-1-yl)-3-nitrobenzoate typically involves the following steps:

    Nitration: The starting material, methyl benzoate, undergoes nitration to introduce a nitro group at the meta position, yielding methyl 3-nitrobenzoate.

    Piperazine Substitution: The nitro compound is then reacted with 4-methylpiperazine under suitable conditions to form the desired product. This step often involves the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Types of Reactions:

    Oxidation: The nitro group in this compound can undergo reduction to form the corresponding amine derivative.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions:

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.

Major Products:

    Reduction: The major product is the corresponding amine derivative.

    Substitution: Various substituted piperazine derivatives can be obtained.

    Hydrolysis: The major product is 4-(4-methylpiperazin-1-yl)-3-nitrobenzoic acid.

Scientific Research Applications

Comparison with Similar Compounds

  • Methyl 4-(4-methylpiperazin-1-yl)benzoate
  • 4-(4-Methylpiperazin-1-yl)benzaldehyde
  • 4-(4-Methylpiperazin-1-yl)aniline

Comparison: Methyl 4-(4-methylpiperazin-1-yl)-3-nitrobenzoate is unique due to the presence of both a nitro group and a piperazine ring, which confer distinct chemical reactivity and biological activity. Compared to its analogs, this compound exhibits enhanced anticancer properties and greater versatility in chemical synthesis.

Properties

IUPAC Name

methyl 4-(4-methylpiperazin-1-yl)-3-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O4/c1-14-5-7-15(8-6-14)11-4-3-10(13(17)20-2)9-12(11)16(18)19/h3-4,9H,5-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRPYNGMXXLTUOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=C(C=C(C=C2)C(=O)OC)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80387700
Record name Methyl 4-(4-methylpiperazin-1-yl)-3-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80387700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65715-48-2
Record name Methyl 4-(4-methylpiperazin-1-yl)-3-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80387700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 4-fluoro-3-nitro-benzoic acid methyl ester (10 g, 50.2 mmol), K2CO3 (7 g, 50.2 mmol) and 1-methyl-piperazine (11.2 mL, 100.4 mmol, 2 eq.) in 200 mL of N,N-dimethylformamide was stirred at 100° C. for 1 h. The solvent was then evaporated, the residue taken-up with water, extracted with ethyl acetate, dried over sodium sulphate and evaporated to dryness. The crude was purified by flash chromatography on silica gel, using a mixture dichloromethane-MeOH 9:1 as eluant, affording 14 g of the title compound as orange oil.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
11.2 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-(4-methylpiperazin-1-yl)-3-nitrobenzoate
Reactant of Route 2
Reactant of Route 2
Methyl 4-(4-methylpiperazin-1-yl)-3-nitrobenzoate
Reactant of Route 3
Reactant of Route 3
Methyl 4-(4-methylpiperazin-1-yl)-3-nitrobenzoate
Reactant of Route 4
Reactant of Route 4
Methyl 4-(4-methylpiperazin-1-yl)-3-nitrobenzoate
Reactant of Route 5
Reactant of Route 5
Methyl 4-(4-methylpiperazin-1-yl)-3-nitrobenzoate
Reactant of Route 6
Reactant of Route 6
Methyl 4-(4-methylpiperazin-1-yl)-3-nitrobenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.